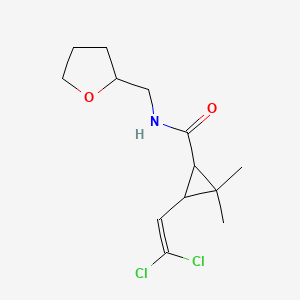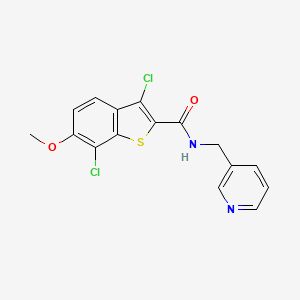![molecular formula C14H18F3NO B5967465 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been shown to exert significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
实验室实验的优点和局限性
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield and purity. It has also been found to possess significant pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
未来方向
There are several future directions for the scientific research of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Overall, 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has significant potential for scientific research and drug development, and further studies are needed to fully explore its potential applications.
合成方法
The synthesis of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions, and the product is obtained in good yield and purity.
科学研究应用
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit potent antitumor activity against various cancer cell lines.
属性
IUPAC Name |
2,6-dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10-7-18(8-11(2)19-10)9-12-5-3-4-6-13(12)14(15,16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRWLJRLCARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5967457.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5967473.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)
![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![[1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967480.png)